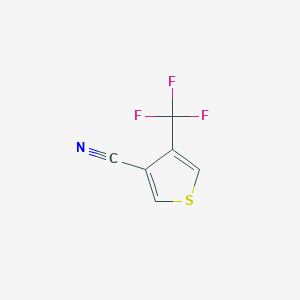

4-(Trifluoromethyl)thiophene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

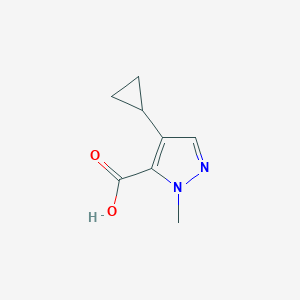

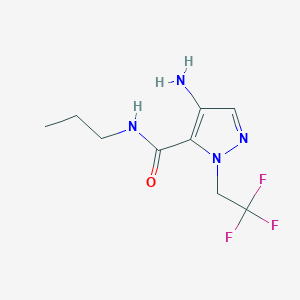

4-(Trifluoromethyl)thiophene-3-carbonitrile is a chemical compound with the molecular formula C6H2F3NS . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2F3NS/c7-6(8,9)5-3-11-2-4(5)1-10/h2-3H . This indicates that the molecule consists of a thiophene ring with a trifluoromethyl group and a carbonitrile group attached.Physical and Chemical Properties Analysis

This compound has a molecular weight of 177.15 .Aplicaciones Científicas De Investigación

Electroactive Polymers Development

4-(Trifluoromethyl)thiophene-3-carbonitrile derivatives are used in creating electroactive polymers. These polymers, like poly 3-(phenylthiophene) derivatives, are developed for electrochemical capacitor applications, demonstrating promising energy and power densities, alongside long-term stability (Ferraris et al., 1998).

Structural and Electrochemical Studies

Compounds derived from this compound, such as thiophene-based imine compounds, have been analyzed for their structural characteristics. These studies encompass their electrochemical and photophysical properties, showcasing their potential in various applications (Yildiz et al., 2017).

Synthesis of Derivatives

There is significant research focused on the synthesis of thiophene-3-carbonitrile derivatives, such as the development of a parallel solid-phase synthesis method for 2,4,5-trisubstituted derivatives. This method uses a polymer-supported synthetic route, indicating its scalability and efficiency for producing various derivatives (Lee et al., 2014).

Synthesis and Properties of N-Oxides

Research also includes the synthesis of thiophene-3-carbonitrile N-oxides. These compounds are known for their reactivity in 1,3-dipolar cycloaddition, leading to the formation of 3,5-disubstituted 2-isoxazolines, which are of interest in various chemical synthesis processes (Krayushkin et al., 1988).

Investigation of Electrochromic Properties

The electrochromic properties of compounds like 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives are studied for potential applications in electrochromic devices (ECDs). These studies focus on understanding the polymer and copolymer films' electrochemical and morphological properties (Abaci et al., 2016).

Solvatochromic Behavior Study

The solvatochromic behavior of bithiophene carbonitrile derivatives like MTTC and DMTTC has been investigated in various solvents. These studies provide insights into the photophysical properties of these compounds and their interactions with different solvent types (Dappour et al., 2019).

Copolymerization Research

There is significant interest in the copolymerization of thiophene derivatives, like 3-(4-fluorophenyl)thiophene, with other compounds. Research in this area focuses on understanding the resultant copolymers' structure, morphology, and electrochemical characteristics, which are crucial for various industrial applications (Wei et al., 2006).

Nanostructure Development for Capacitors

Thiophene derivatives are used in developing nanostructured films for supercapacitor applications. Research in this domain explores the capacitive behavior and potential-dependent characteristics of these films, which is key in advancing capacitor technology (Turhan et al., 2012).

Quantum Chemical Calculations

Quantum chemical calculations are conducted on thiophene derivatives to understand their molecular structure and properties. Such studies provide a theoretical basis for predicting the behavior and potential applications of these compounds (Oturak et al., 2017).

Synthesis and Antimicrobial Activity

Thiophene derivatives are synthesized and evaluated for their antimicrobial activities. Research in this area is vital for discovering new compounds with potential medicinal applications (Puthran et al., 2019).

Reactivity in Cycloaddition

Stable nitrile oxides of the thiophene series have been synthesized, and their reactivities in 1,3-dipolar cycloaddition have been studied. These findings are crucial for understanding the chemical behavior of these compounds in various synthesis processes (Krayushkin et al., 1989).

Mecanismo De Acción

The mechanism of action, pharmacokinetics, and biological effects of a specific thiophene derivative would depend on its exact chemical structure and the functional groups it contains. For example, some thiophene derivatives are known to act as inhibitors of certain enzymes, while others might interact with specific receptors in the body .

The pharmacokinetics of a thiophene derivative, including its absorption, distribution, metabolism, and excretion (ADME), would also depend on its chemical structure. Factors such as the compound’s size, polarity, and solubility can influence its bioavailability and the rate at which it is metabolized and excreted from the body .

Environmental factors such as temperature, pH, and the presence of other compounds can influence the stability and efficacy of a thiophene derivative. For example, certain conditions might cause the compound to degrade or react with other substances, which could potentially affect its biological activity .

Propiedades

IUPAC Name |

4-(trifluoromethyl)thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NS/c7-6(8,9)5-3-11-2-4(5)1-10/h2-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXLXSRSDBGLDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Chloro-8-methylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2723942.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2723946.png)

![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B2723947.png)

![3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2723949.png)

![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2723950.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2723954.png)

![N-(4-fluorobenzyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2723956.png)

![N-(2,3-dimethylphenyl)-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2723960.png)